methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Overview
Description
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a bromine atom and two methyl groups attached to the pyrazole ring, making it a substituted pyrazole derivative. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound is described as a useful research chemical , suggesting that it may have favorable pharmacokinetic properties for experimental applications.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that this compound could have multiple potential effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function . This binding often involves interactions with the active or allosteric sites of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments. These processes are critical for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Agrochemistry: Used in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: Employed in the development of advanced materials, including polymers and dyes.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the bromine and ester groups, making it less reactive in certain chemical reactions.
4-Bromo-3,5-dimethylpyrazole: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but lacks the bromine atom, influencing its chemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNTXKDWQXWHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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